(S)-tert-butyl azepan-3-ylcarbamate is a compound classified as a carbamate derivative, specifically an amino acid derivative. It is known for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound has garnered interest due to its structural properties and biological activity.
The compound can be sourced from various chemical suppliers and is classified under the International Union of Pure and Applied Chemistry (IUPAC) name as tert-butyl (S)-azepan-3-ylcarbamate hydrochloride, with a CAS number of 2829292-66-0 . Its molecular formula is , and it has a molecular weight of approximately 250.77 g/mol .
The synthesis of (S)-tert-butyl azepan-3-ylcarbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine precursor, such as an amino alcohol derived from lysine or ornithine. The general steps in the synthesis include:
In one method, a solution containing 1-Boc-N-3-aminoazepane is treated with benzyl chloroformate under controlled temperature conditions. Following standard work-up procedures, including washing and drying, the desired product can be isolated with satisfactory yields .
(S)-tert-butyl azepan-3-ylcarbamate features a tert-butyl group attached to an azepane ring via a carbamate functional group. The stereochemistry at the azepan-3 position is crucial for its biological activity, making it important to maintain the S configuration during synthesis.
(S)-tert-butyl azepan-3-ylcarbamate can participate in various chemical reactions typical of carbamates, including hydrolysis, transesterification, and reactions with nucleophiles. These reactions are significant for its potential use in drug development and organic synthesis.
The mechanism of action for (S)-tert-butyl azepan-3-ylcarbamate primarily revolves around its role as a substrate in enzymatic reactions or as an intermediate in synthetic pathways. Its ability to interact with biological targets can lead to various pharmacological effects.
The compound may act as an inhibitor or modulator in enzymatic pathways involving amino acids or neurotransmitters, although specific mechanisms would require further empirical studies to elucidate its exact interactions within biological systems.
(S)-tert-butyl azepan-3-ylcarbamate has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in both fields.
The synthesis of enantiomerically pure (S)-tert-butyl azepan-3-ylcarbamate presents significant challenges due to the presence of a stereogenic center within the azepane ring system. Two principal methodologies have emerged for controlling this stereochemistry: chiral resolution via diastereomeric salt formation and catalytic asymmetric hydrogenation approaches. The chiral resolution method provides a reliable route to high enantiopurity material, while catalytic approaches offer potential for atom economy and reduced waste generation. Both strategies require meticulous optimization of reaction parameters including solvent systems, temperature profiles, catalyst/substrate ratios, and crystallization conditions to achieve pharmaceutical-grade enantiomeric excesses (ee >98%) [9].
The diastereomeric salt formation technique using (-)-di-p-toluoyl-L-tartaric acid (DPTTA) represents a robust method for obtaining high enantiomeric excess in the synthesis of (S)-tert-butyl azepan-3-ylcarbamate. This resolution process exploits the differential solubility of diastereomeric salts formed between the chiral resolving agent and racemic azepane precursors. The process begins with the preparation of racemic tert-butyl azepan-3-ylcarbamate through classical organic transformations, typically involving ring-closing metathesis or intramolecular reductive amination strategies to construct the azepane ring [5]. The racemic mixture is then treated with a stoichiometric amount of (-)-DPTTA in a carefully selected solvent system, typically incorporating dichloromethane (DCM) and isopropanol (IPA) mixtures [9].
Phase-transfer catalytic (PTC) conditions have been successfully integrated into this resolution strategy to enhance efficiency. Under optimized PTC conditions (50% KOH aq. base, toluene, -20°C), the chiral resolution achieves 87% yield with 86% ee, which can be further improved to >99% ee through subsequent recrystallization from ethyl acetate/hexane mixtures . The temperature profile during crystallization proves critical, as decreasing temperature from 0°C to -20°C significantly enhances diastereomeric excess by promoting selective crystallization of the less soluble salt. Solvent optimization reveals that dichloromethane/isopropanol (3:1 v/v) provides optimal solubility differentiation, while hexane/ethyl acetate mixtures (5:1 v/v) serve as effective antisolvents for final crystallization. This method delivers the target compound in high enantiomeric purity (>99% ee) and serves as a benchmark for industrial-scale production despite requiring stoichiometric amounts of chiral auxiliaries .
Table 1: Optimization of Diastereomeric Salt Formation Parameters for (S)-tert-Butyl Azepan-3-ylcarbamate Synthesis
Parameter | Screening Range | Optimal Condition | Impact on ee |
---|---|---|---|
Resolving Agent | DPTTA, DBTA, L-TA | (-)-Di-p-Toluoyl-L-Tartaric Acid | DPTTA gives highest diastereoselectivity |
Solvent System | DCM, THF, IPA, MeOH | Dichloromethane/IPA (3:1) | Maximizes solubility differences |
Temperature | -40°C to 25°C | -20°C | Lower temp improves crystal selectivity |
Molar Ratio | 0.5-1.5 eq resolving agent | 1.0 eq | Prevents eutectic formation |
Recrystallization | EtOAc/Hex, IPA/Water | EtOAc/Hexane (1:5) | Achieves >99% ee |
Catalytic asymmetric hydrogenation has emerged as a powerful atom-economic alternative for synthesizing chiral azepane precursors without requiring resolution steps. This approach typically involves the hydrogenation of prochiral enamides or dehydroamino acid derivatives bearing the azepane skeleton. Ruthenium- and rhodium-based catalysts with chiral diphosphine ligands have demonstrated exceptional efficacy in these transformations [1] [4]. Particularly, rhodium complexes with (R,R)-Et-DuPhos ligands achieve >99% ee in hydrogenating substrates like methyl (Z)-α-acetamidocinnamate analogs under mild conditions (MeOH, RT, 50 psi H₂), showcasing the potential applicability to azepane-containing enamides [4].
The BINAP-Ru-diamine system developed by Noyori exemplifies the bifunctional catalysis approach suitable for polar substrates. This catalyst operates via an outer sphere mechanism where the chiral ligand confers asymmetry while the diamine ligand facilitates proton transfer [1]. For azepane substrates, the chiral environment created by ligands such as (R,R)-BenzP* proves particularly effective, achieving up to 99.4% ee in hydrogenation reactions at industrially viable substrate-to-catalyst ratios (S/C = 10,000) [8]. The mechanism involves heterolytic hydrogen cleavage where the metal acts as a Lewis acid and the amine ligand provides a basic site, enabling simultaneous substrate activation through multiple points of interaction. Recent advances in nickel catalysis with P-chiral ligands further expand the toolbox, achieving 96% ee at remarkable S/C ratios of 10,000 under optimized conditions (30 bar H₂, 50°C in TFE) [8].
The hydrogenation efficiency exhibits significant substrate dependence, with ortho-substituted aryl derivatives showing enhanced stereoselectivity (97-99.4% ee) compared to alkyl-substituted counterparts (90-95% ee). This difference highlights the importance of π-π interactions and steric guidance in the enantioselection process. Catalyst modification through ligand tuning and reaction engineering (pressure, temperature, solvent) continues to push the boundaries of efficiency for complex azepane substrates [1] [4] [8].
Solid-phase synthesis presents a robust platform for the scalable production of (S)-tert-butyl azepan-3-ylcarbamate and structurally related pharmaceutical intermediates. This approach facilitates high-throughput synthesis through simplified purification and automation compatibility [6]. The methodology typically employs resin-bound azepanone precursors that undergo reductive amination or nucleophilic substitution to install the carbamate functionality while maintaining stereochemical integrity. Commercially available resins such as Wang or Rink amide resin serve as suitable solid supports, allowing for efficient Boc-protection directly on the solid phase [6].
The synthesis sequence involves three key operations: (1) immobilization of azepan-3-one derivatives through carboxylic acid or amine handles; (2) stereoselective transformation (e.g., enzymatic reduction or chiral auxiliary-mediated reactions) to establish the S-configured stereocenter; and (3) on-resin Boc-protection followed by cleavage. The Boc-protection step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of dimethylaminopyridine (DMAP) catalyst with near-quantitative conversion observed in dichloromethane at ambient temperature [6] [9]. The solid-phase approach significantly reduces purification burdens as excess reagents and byproducts are removed through simple resin washing (DMF, MeOH, DCM sequences), enabling multigram-scale production of (S)-tert-butyl azepan-3-ylcarbamate with high purity (>95%) as confirmed by analytical data from commercial suppliers [6].
This methodology has been successfully extended to structurally complex analogs such as (S)-tert-butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)azepan-3-yl)carbamate (CAS 1363408-41-6) and (S)-tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 127199-45-5), demonstrating its versatility in generating structurally diverse azepane-based building blocks for drug discovery [6] [10]. The integration of continuous-flow processing with solid-phase synthesis has further enhanced production efficiency, enabling residence time optimization and improved heat/mass transfer during key transformations.
The introduction of the tert-butoxycarbonyl (Boc) protecting group to azepan-3-amine derivatives represents a critical transformation in the synthesis of (S)-tert-butyl azepan-3-ylcarbamate. Extensive optimization studies have identified dichloromethane (DCM) as the optimal solvent for this reaction when using di-tert-butyl dicarbonate (Boc₂O) as the acylating agent [9]. The Boc protection proceeds efficiently under mild conditions (0-25°C) in the presence of bases such as triethylamine or dimethylaminopyridine. The reaction exhibits remarkable solvent dependence, with dichloromethane providing superior reaction rates and yields compared to ethereal solvents (THF, 2-MeTHF) or acetonitrile due to optimal solubility of both the hydrophilic amine substrate and hydrophobic Boc-anhydride [9].
Table 2: Solvent and Temperature Optimization for Boc-Protection of Azepan-3-amine
Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Dichloromethane | 0 → 25 | 2 | 95 | <1% |
THF | 25 | 6 | 78 | 5% |
Acetonitrile | 25 | 4 | 85 | 3% |
Ethyl Acetate | 25 | 5 | 80 | 7% |
Toluene | 25 | 8 | 70 | 10% |
Temperature optimization reveals that controlled addition of Boc₂O at 0°C followed by gradual warming to room temperature minimizes undesired di-Boc formation and provides near-quantitative conversion (>95%) [9]. The reaction exhibits Arrhenius behavior with activation energy calculated at 45.2 kJ/mol, indicating significant temperature sensitivity. Industrial-scale implementations employ a semi-batch process with slow addition of Boc₂O (1.05 equiv.) to the amine solution in DCM at 0°C under agitation, followed by stirring at 20-25°C for 2 hours. This protocol consistently delivers high-purity product after aqueous workup (saturated sodium bicarbonate wash) and crystallization from n-hexane/isopropanol mixtures [9].
The isolation process benefits from careful temperature programming during crystallization, where cooling the concentrated reaction mixture to 5°C provides high recovery yields (≥90%) and excellent chemical purity (>99% by HPLC). Solvent engineering studies demonstrate that isopropanol significantly enhances crystal morphology when used as a co-solvent (10-15% v/v), facilitating efficient filtration and reducing solvent retention in the isolated product. These optimized conditions have proven robust for multikilogram production campaigns, providing (S)-tert-butyl azepan-3-ylcarbamate with consistent quality for pharmaceutical applications [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2